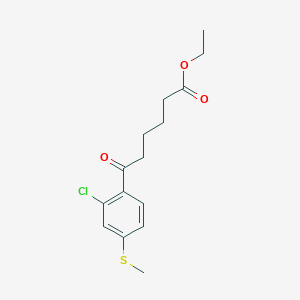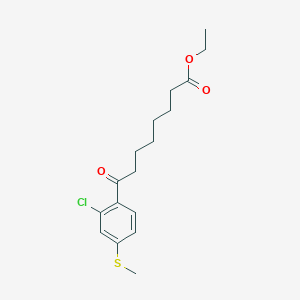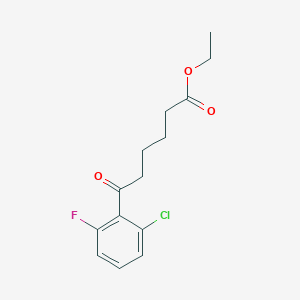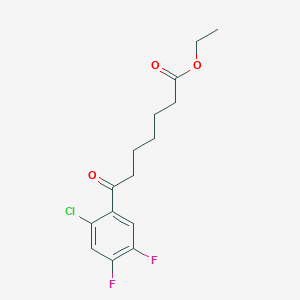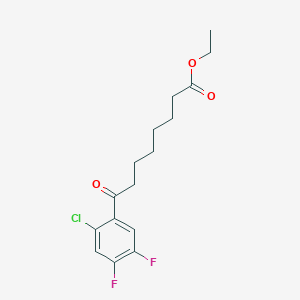
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene: is an organic compound characterized by the presence of a 1,3-dioxolane ring attached to a benzene ring substituted with two methoxy groups
作用機序
Target of Action
It is chemically related to doxofylline , which targets adenosine A1 and A2 receptors .
Mode of Action
Its chemical relative, doxofylline, has a similar mechanism of action to theophylline . It differs from theophylline by the presence of a dioxolone group . Unlike theophylline, Doxofylline has greatly decreased affinity towards adenosine A1 and A2 receptors, which explains its better safety profile .
Pharmacokinetics
Doxofylline, a related compound, has a bioavailability of about 626% . After oral administration, peak plasma levels were reached after one hour . Less than 4% of an orally administered dose is excreted unchanged in the urine . Doxofylline is almost completely metabolized in the liver .
Result of Action
Doxofylline, a related compound, has been shown to be a potent bronchodilator with fewer side effects than theophylline .
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,4-dimethoxybenzene and 1,3-dioxolane.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of 2-(1,3-dioxolan-2-ylmethyl)-1,4-dimethoxybenzene can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Biochemical Probes: Utilized in the development of probes for studying biochemical pathways and enzyme activities.
Medicine
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties such as conductivity or biocompatibility.
類似化合物との比較
Similar Compounds
1,4-Dimethoxybenzene: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.
2-(1,3-Dioxolan-2-ylmethyl)benzene: Similar structure but without the methoxy groups, affecting its reactivity and solubility.
2-(1,3-Dioxolan-2-ylmethyl)-4-methoxybenzene: Contains only one methoxy group, leading to different electronic and steric properties.
Uniqueness
2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is unique due to the combination of the dioxolane ring and two methoxy groups, which confer distinct reactivity and solubility characteristics. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
特性
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFCBOEGMNXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645871 |
Source


|
| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-24-5 |
Source


|
| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)
